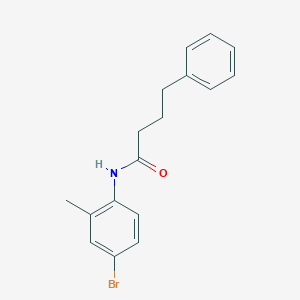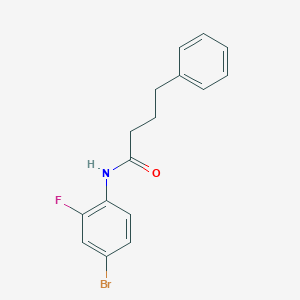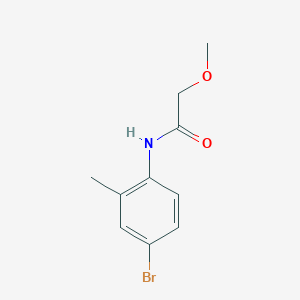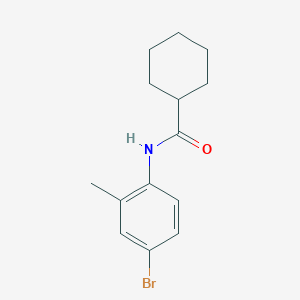
N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide, also known as C16H15ClNO2, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound has been widely studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever in animal models of fever.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide in lab experiments is that it is a well-characterized compound with known properties and mechanisms of action. It is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is that it may not be suitable for all experimental models or systems.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide. One direction is to investigate its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a drug delivery system. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide is a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,3-diphenylpropan-1-amine in the presence of a base to form the final product. The yield of this reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C22H20ClNO2 |
|---|---|
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C22H20ClNO2/c1-26-21-13-12-18(23)14-20(21)24-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,24,25) |
InChI-Schlüssel |
YREWQZQMUJKZEZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)



![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)
